molecular formula C12H20N4O B1381322 1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one CAS No. 1706533-09-6

1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Cat. No. B1381322
M. Wt: 236.31 g/mol
InChI Key: TVENRTLIDAFIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (APDMPP) is a novel compound that has been studied extensively in recent years due to its potential applications in scientific research. APDMPP is a pyrrolidine-based compound that has been found to possess a wide range of biological activities, including inhibition of certain enzymes, and modulation of certain neurotransmitters. The unique structure of APDMPP makes it an attractive compound for biochemical research, as it is highly soluble in aqueous solutions and is resistant to metabolic degradation. As such, APDMPP has been used in numerous laboratory experiments to study various biological processes.

Scientific Research Applications

Antifungal and Antimicrobial Applications

One area of application for related compounds is in the development of antifungal and antimicrobial agents. For instance, research into small molecules against Fusarium oxysporum, a pathogen causing Bayoud disease, includes pyrazole derivatives. These compounds have been evaluated for their structure-activity relationships, providing insight into their potential as antifungal pharmacophores (Kaddouri et al., 2022). Additionally, the antimicrobial potential of chitosan, a biopolymer with amino groups similar to the aminopyrrolidine component, has been critically reviewed, highlighting its broad-spectrum antibacterial and antifungal activities (Raafat & Sahl, 2009).

Drug Discovery and Medicinal Chemistry

Compounds within the pyrazole and pyrrolidine families have been extensively explored for their therapeutic potential. Pyrazolines and pyrazolo[3,4-d]pyrimidines, for example, have shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The versatility of these compounds in drug discovery is attributed to their structural similarity to purines, allowing them to mimic key biological molecules (Chauhan & Kumar, 2013). Research into pyrazoline derivatives as anticancer agents further demonstrates the significance of this chemical family in designing new therapeutic agents (Ray et al., 2022).

Supramolecular Chemistry

The structural features of pyrrole derivatives, such as calixpyrroles, have been leveraged in the construction of supramolecular capsules. These capsules are of interest for their potential applications in encapsulating smaller molecules, thus finding uses in areas ranging from catalysis to drug delivery systems (Ballester, 2011).

Green Chemistry and Sustainable Synthesis

The pursuit of environmentally friendly synthesis methods has also touched on the realm of pyrazole and pyrrolidine derivatives. Efforts to develop green chemistry approaches for synthesizing these compounds not only emphasize the importance of sustainable practices in chemical synthesis but also the potential for these methods to yield novel compounds with significant biological or material properties (Santos, Jones Junior, & Silva, 2018).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-8-11(9(2)15-14-8)3-4-12(17)16-6-5-10(13)7-16/h10H,3-7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVENRTLIDAFIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 2
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 3
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 4
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 5
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one

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